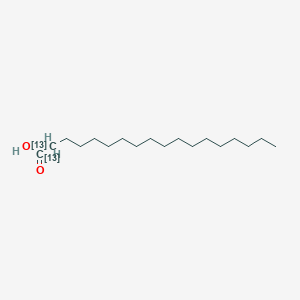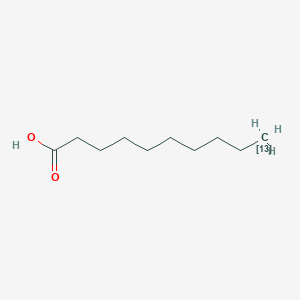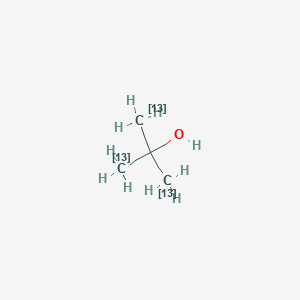
Yttrium(III) 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) 2,2,2-trifluoroacetate is a chemical compound with the formula Y(CF3COO)3. It is a coordination compound where yttrium is bonded to three trifluoroacetate ligands. This compound is known for its use in various scientific and industrial applications due to its unique properties, such as high thermal stability and the ability to form stable complexes.
Mechanism of Action
Yttrium(III) trifluoroacetate, also known as Yttrium(III) 2,2,2-trifluoroacetate or Yttrium(III)trifluoroacetate, is a fluorinated yttrium compound with a variety of applications in different fields .
Target of Action
The primary target of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It is also used in the manufacture of non-ferrous alloy iron and steel, and as an additive .
Mode of Action
The compound undergoes thermal decomposition under different atmospheres . The first decomposition stage (310 °C) involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y 2 O 3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .
Biochemical Pathways
The precursor decomposition takes places in five different stages: dehydration, formation of yttrium fluoride as a stable intermediate, decomposition of YF 3 to form a non-stoichiometric yttrium oxyfluoride, formation of stoichiometric yttrium oxyfluoride, and decomposition of YOF into yttria .
Result of Action
The result of the action of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It also results in the formation of yttrium fluoride, yttrium oxyfluoride, and yttria during its thermal decomposition .
Action Environment
The action of Yttrium(III) trifluoroacetate is influenced by environmental factors such as temperature and atmosphere . For instance, the kinetics and final particle structure are strongly affected when the oxygen (water) partial pressure is as low as 0.02% (<0.002%) .
Preparation Methods
Yttrium(III) 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically proceeds as follows:
Y2O3+6CF3COOH→2Y(CF3COO)3+3H2O
This reaction is usually carried out under controlled conditions to ensure the complete conversion of yttrium oxide to this compound. The product can be purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
Yttrium(III) 2,2,2-trifluoroacetate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Thermal Decomposition: When heated, this compound decomposes to form yttrium fluoride (YF3) and other volatile products such as carbon dioxide (CO2) and trifluoroacetic acid (CF3COOH).
Hydrolysis: In the presence of water, this compound can hydrolyze to form yttrium hydroxide (Y(OH)3) and trifluoroacetic acid.
Complex Formation: This compound can form complexes with various ligands, which can be used in the synthesis of advanced materials such as superconductors and optical materials.
Scientific Research Applications
Yttrium(III) 2,2,2-trifluoroacetate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Yttrium(III) 2,2,2-trifluoroacetate can be compared with other metal trifluoroacetates, such as:
Lanthanum(III) trifluoroacetate: Similar to this compound, lanthanum(III) trifluoroacetate is used in the synthesis of lanthanum-based materials.
Cerium(III) trifluoroacetate: This compound is used in the preparation of cerium-based catalysts and materials.
Neodymium(III) trifluoroacetate: Used in the synthesis of neodymium-based magnetic materials and optical devices.
This compound is unique due to its specific applications in the synthesis of yttrium-based materials, which have distinct properties such as high thermal stability and chemical resistance .
Properties
CAS No. |
304851-95-4 |
|---|---|
Molecular Formula |
C2H3F3O3Y+3 |
Molecular Weight |
220.94 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;yttrium(3+);hydrate |
InChI |
InChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3 |
InChI Key |
YZWUVFWZDRZALX-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.O.[Y+3] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)
